molecular formula C20H20N2O5S2 B2886974 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898446-83-8

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2886974
CAS RN: 898446-83-8
M. Wt: 432.51
InChI Key: OPDFZGLRNIEMLP-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of research fields. DMTB has been shown to have unique properties that make it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibit significant anticancer activities. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer efficacy against several cancer cell lines, demonstrating moderate to excellent activity, with some derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021). Additionally, microwave-assisted synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives exhibited promising anticancer activity against a panel of human cancer cell lines, highlighting the potential of these compounds in cancer treatment (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Compounds related to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide have also been investigated for their antimicrobial and antifungal properties. A study on the synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides revealed sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans (Sych et al., 2019). This demonstrates the broad-spectrum potential of these compounds in combating microbial infections.

Unique Chemical Structures for Drug Design

The unique chemical structure of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide derivatives, featuring novel substituents like heptafluoroisopropyl groups and sulfonylalkyl groups, provides a foundation for the development of new classes of pharmacological agents. Flubendiamide, for example, is highlighted for its extremely strong insecticidal activity against lepidopterous pests, showcasing the potential of these compounds in agricultural applications (Tohnishi et al., 2005).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-17(12-28-20)16-11-14(26-2)7-10-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFZGLRNIEMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

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